

# High-performance liquid chromatography (HPLC) for Bromhexine analysis

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Compound of Interest		
Compound Name:	Bromhexine Hydrochloride	
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# **Application Notes and Protocols for the HPLC Analysis of Bromhexine**

These application notes provide detailed methodologies for the quantitative analysis of Bromhexine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

### Introduction

**Bromhexine hydrochloride** is a mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] It acts on the mucus at the formative stages within the glands, leading to the production of a thinner and less viscous secretion that is more easily cleared from the respiratory tract.[2] Accurate and reliable analytical methods are crucial for the quality control of Bromhexine in pharmaceutical products. HPLC is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.[3][4]

This document outlines three distinct HPLC methods for the analysis of Bromhexine, often in combination with other active pharmaceutical ingredients (APIs) found in cough and cold formulations.



## Method 1: Isocratic RP-HPLC for Bromhexine and Terbutaline

This method details the simultaneous estimation of Bromhexine and Terbutaline in tablet dosage forms using an isocratic reverse-phase HPLC system.[1]

## **Experimental Protocol**

**Chromatographic Conditions:** 

Parameter	Condition
Column	ODS C8 (250 x 4.6 mm, 5 μm)
Mobile Phase	0.05 M Phosphate Buffer (pH 3) : Acetonitrile (70:30 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 270 nm
Injection Volume	20 μL
Run Time	Approximately 20 minutes

#### **Reagent Preparation:**

- 0.05 M Phosphate Buffer (pH 3): Prepare a 0.05 M solution of a suitable phosphate salt and adjust the pH to 3 with phosphoric acid.
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 70:30 ratio. Filter through a 0.45  $\mu$ m membrane filter and degas before use.[1]

#### Standard Solution Preparation:

 Accurately weigh and dissolve Bromhexine HCl and Terbutaline standards in the mobile phase to obtain a known concentration (e.g., 25 μg/mL).[1]

#### Sample Preparation (Tablets):



- Weigh and finely powder a representative number of tablets.
- Transfer a quantity of the powder equivalent to a specific dose of Bromhexine into a volumetric flask.
- Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.

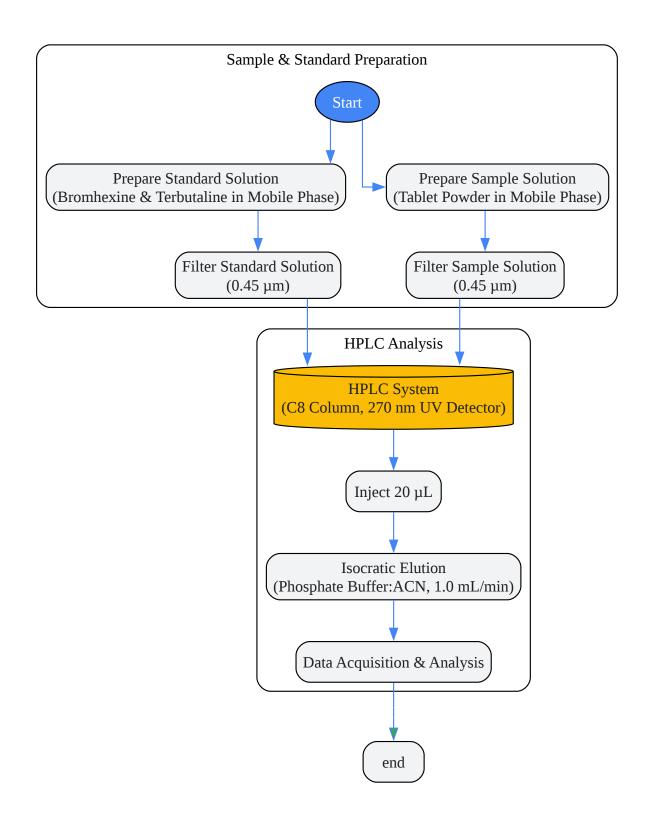
**Data Summary** 

Analyte	Retention Time (min)
Terbutaline	9.85
Bromhexine	15.50

The percentage label claim for a tablet formulation was found to be 99.35% for Bromhexine.[1]

## **Experimental Workflow**





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Caption: Workflow for Method 1: Bromhexine & Terbutaline Analysis.



## Method 2: Isocratic RP-HPLC for Bromhexine, Terbutaline, and Guaiphenesin

This method is suitable for the simultaneous determination of **Bromhexine Hydrochloride**, Terbutaline Sulfate, and Guaiphenesin in cough syrup formulations.[5]

## **Experimental Protocol**

**Chromatographic Conditions:** 

Parameter	Condition
Column	C18 (250 x 4.6 mm, 5 µm) with pre-column
Mobile Phase	Methanol : Buffer (pH 3.5) (60:40 v/v)
Flow Rate	1.5 mL/min
Detection	UV at 276 nm
Injection Volume	Not specified, typically 10-20 μL
Run Time	Less than 10 minutes

#### **Reagent Preparation:**

- Buffer (pH 3.5): Dissolve 0.6 g of disodium hydrogen phosphate and 0.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with glacial acetic acid.[5]
- Mobile Phase: Mix methanol and the prepared buffer in a 60:40 ratio. Filter and degas.

#### Standard Solution Preparation:

- Prepare individual stock solutions of Bromhexine HCl (400  $\mu$ g/mL), Terbutaline Sulfate (125  $\mu$ g/mL), and Guaiphenesin (5000  $\mu$ g/mL) in the mobile phase.
- Create a combined standard solution by mixing appropriate volumes of the stock solutions.

#### Sample Preparation (Cough Syrup):



- Accurately measure 1.0 mL of the cough syrup and transfer it to a 10.0 mL volumetric flask.
- Dilute to volume with the mobile phase.
- Sonicate for 10 minutes and cool to room temperature.
- Filter the solution through a 0.45 μm filter before injection.[5]

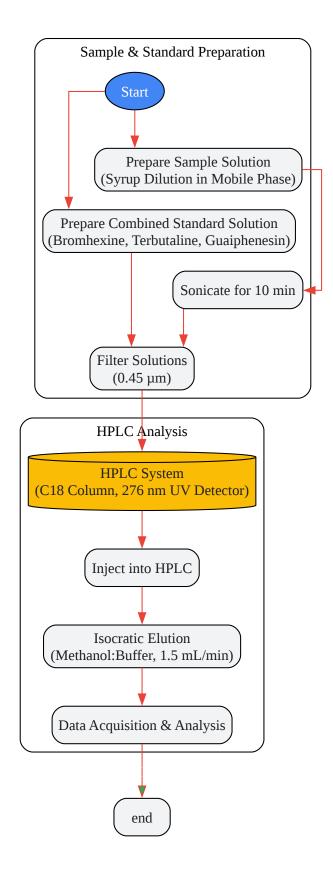
**Data Summary** 

Analyte	Retention Time (min)
Terbutaline Sulfate	1.842
Guaiphenesin	3.016
Bromhexine HCI	8.956

System suitability tests showed a theoretical plate count of 5610 for Bromhexine HCl, and the correlation coefficient for linearity was 0.999.[5]

### **Experimental Workflow**





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Caption: Workflow for Method 2: Multi-component Syrup Analysis.



## Method 3: Stability-Indicating Gradient RP-HPLC for Bromhexine and its Impurities

This method is designed for the determination of Bromhexine and its related impurities, making it suitable for stability studies.[6]

### **Experimental Protocol**

**Chromatographic Conditions:** 

Parameter	Condition
Column	Boston Green ODS (250 x 4.6 mm, 5 μm)
Mobile Phase	A: 0.5% Triethylamine in water (pH 3.0 with Phosphoric Acid)B: Acetonitrile
Gradient Elution	0-10 min: 10% B10-20 min: 10% B20-30 min: 80% B30-40 min: 80% B40.1-60 min: 10% B
Flow Rate	1.0 mL/min
Detection	UV at 225 nm
Injection Volume	10 μL
Column Temperature	35°C

#### Standard and Sample Preparation:

- Standard Solutions: Prepare stock solutions of Bromhexine Hydrochloride and its known impurities in the mobile phase.
- Sample Solutions (Capsules): Dissolve the contents of the capsules in the mobile phase to achieve a target concentration, followed by filtration.[6]
- Forced Degradation: To demonstrate specificity, samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[6][7]

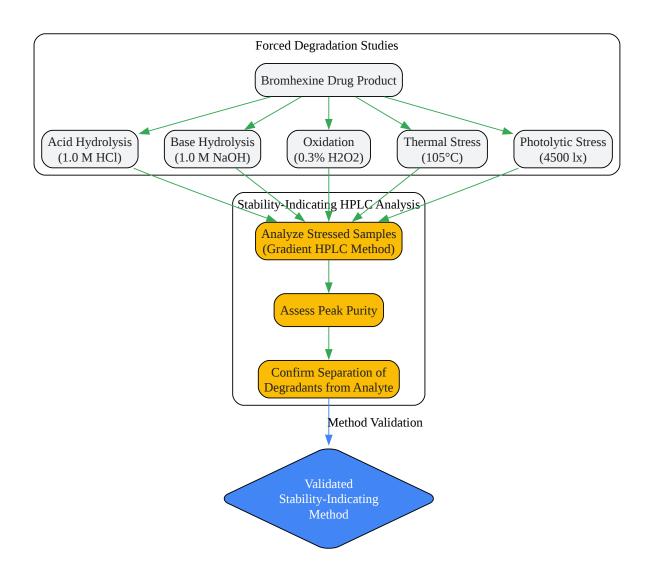


### **Data Summary**

This method was validated according to ICH guidelines for specificity, linearity, accuracy, and robustness, demonstrating its suitability for quality control and stability testing of Bromhexine capsules.[6] The method effectively separates the main component from its degradation products.[6]

## **Logical Relationship of Stability Testing**





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Caption: Logical Flow of a Stability-Indicating Method Development.



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